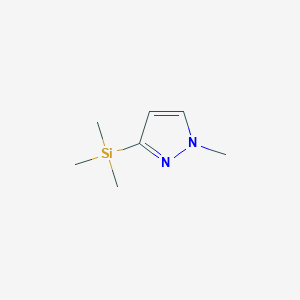

1-Methyl-3-(trimethylsilyl)pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com Their unique structural and electronic properties have made them indispensable in various scientific disciplines.

Pyrazoles are highly valued as versatile building blocks in organic synthesis. mdpi.commdpi.com Their scaffold can be readily functionalized at various positions, allowing for the construction of complex molecular architectures. mdpi.comresearchgate.net The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination to metal centers, influencing their reactivity and physical properties. mdpi.com This versatility has led to their use in the synthesis of a wide range of compounds, including ligands for catalysis and functional materials. researchgate.netnih.gov For instance, 3,5-disubstituted pyrazoles are key precursors in the preparation of trispyrazolylborate ligands, often referred to as "scorpionates," which are widely used in coordination chemistry. psu.edu

The synthetic accessibility and diverse reactivity of pyrazoles have been extensively reviewed, highlighting their importance in constructing more complex heterocyclic systems. mdpi.comnih.gov Modern synthetic methods, including multicomponent reactions and transition-metal catalysis, have further expanded the toolbox for creating diverse pyrazole derivatives. mdpi.comnih.gov

Organosilicon compounds, which feature a silicon-carbon bond, have become integral to modern chemistry and materials science. cfsilicones.comresearchgate.net The unique properties of the silicon atom, such as its larger size and lower electronegativity compared to carbon, impart distinct characteristics to these molecules. soci.org Organosilicon compounds are known for their thermal stability, chemical inertness, and unique electronic properties. sbfchem.comrsc.org

In organic synthesis, organosilicon reagents are widely used as protecting groups, activating groups, and synthetic intermediates. researchgate.net The trimethylsilyl (B98337) (TMS) group, in particular, is a common and versatile moiety. It can enhance the solubility of compounds in organic solvents and can be selectively removed under specific conditions. The ability of silicon to stabilize adjacent positive charge (β-silicon effect) and the strength of the silicon-oxygen and silicon-fluorine bonds are key factors that govern the reactivity of organosilicon compounds. soci.org The development of new organosilicon materials continues to be a promising area of research, with applications in sustainable chemistry and biocompatible materials. cfsilicones.com

Specific Academic Context of 1-Methyl-3-(trimethylsilyl)pyrazole

Within the broader landscape of silylated pyrazoles, this compound holds specific interest due to its unique combination of a methylated pyrazole core and a trimethylsilyl substituent.

The structure of this compound features a pyrazole ring with a methyl group at the N1 position and a trimethylsilyl group at the C3 position. The methylation at N1 prevents the tautomerism often observed in N-unsubstituted pyrazoles, leading to a single, well-defined isomer. mdpi.comnih.gov The trimethylsilyl group at C3 influences the electronic properties of the pyrazole ring and provides a handle for further synthetic transformations.

The crystal structure of the related compound, 3-methyl-5-(trimethylsilyl)-1H-pyrazole, reveals that it exists as a hydrogen-bonded tetramer. psu.edunih.gov While this compound cannot form such hydrogen bonds due to the N-methylation, the steric and electronic influence of the trimethylsilyl group remains a key feature. The synthesis of this compound and its derivatives is of interest for creating novel ligands and functional materials with tailored properties.

The silylation of pyrazoles is a synthetic strategy that has been employed to modify their properties and reactivity. The introduction of a silyl (B83357) group can serve multiple purposes, including protection of the N-H proton, directing metallation reactions, and enabling cross-coupling reactions.

A key milestone in the synthesis of silylated pyrazoles was the development of methods for their regioselective preparation. For instance, the reaction of pyrazole with silylating agents like trimethylsilyl chloride can lead to N-silylated pyrazoles. The synthesis of C-silylated pyrazoles often requires more specific strategies, such as the reaction of a lithiated pyrazole with a silyl electrophile.

A notable synthetic route to a related compound, 3-methyl-5-(trimethylsilyl)-1H-pyrazole, involves the reaction of trimethylsilyldiazomethane (B103560) with methacrylonitrile. nih.gov This demonstrates a [3+2] cycloaddition approach to constructing the silylated pyrazole ring. The development of such synthetic methodologies has been crucial for accessing a wider range of silylated pyrazole building blocks for further chemical exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(1-methylpyrazol-3-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2Si/c1-9-6-5-7(8-9)10(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIKCXBGFROBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537241 | |

| Record name | 1-Methyl-3-(trimethylsilyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92524-98-6 | |

| Record name | 1-Methyl-3-(trimethylsilyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 3 Trimethylsilyl Pyrazole and Its Precursors

Strategies for Regioselective Pyrazole (B372694) Ring Formation

Regioselectivity in pyrazole synthesis is paramount, as the reaction of unsymmetrical precursors can lead to a mixture of isomers. Various strategies have been developed to control the orientation of substituents on the pyrazole ring.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. nih.govmdpi.com The choice of reactants and reaction conditions plays a critical role in directing the regiochemical outcome.

The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org This approach is versatile, allowing for the synthesis of a wide array of substituted pyrazoles. nih.govmdpi.com However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines like methylhydrazine, the reaction can yield two regioisomeric products. nih.govnih.gov

To address the challenge of regioselectivity, various modifications and strategies have been developed. For instance, the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides followed by a one-pot reaction with hydrazines provides an efficient route to pyrazoles. beilstein-journals.orgnih.gov Lewis acid catalysis, such as with SmCl₃, can accelerate the reaction and influence the product distribution. beilstein-journals.org

Another approach to control regioselectivity involves the use of β-enaminones or related compounds as the 1,3-dicarbonyl equivalent. mdpi.com The reaction of β-oxoketene N,S-acetals with arylhydrazines can be directed to selectively produce either 3- or 5-substituted pyrazoles by varying the reaction conditions. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Key Findings |

| 1,3-Diketones | Hydrazine derivatives | Acid or base catalysis | Polysubstituted pyrazoles | A fundamental and versatile method, though regioselectivity can be an issue with unsymmetrical substrates. nih.govmdpi.com |

| Enolates and Carboxylic acid chlorides | Hydrazines | LiHMDS, one-pot | Substituted pyrazoles | In-situ generation of 1,3-diketones avoids isolation of the intermediate. beilstein-journals.orgnih.gov |

| β-Ketoesters | Hydrazine | SmCl₃ | 3,4,5-substituted pyrazoles | Lewis acid catalysis enhances reaction rate and can influence regioselectivity. beilstein-journals.org |

| β-Oxoketene N,S-acetals | Arylhydrazines | Varied conditions | Regioselective 3- or 5-substituted pyrazoles | Allows for controlled synthesis of specific regioisomers. acs.org |

The use of α,β-unsaturated ketones and acetylenic compounds as precursors offers an alternative and often more regioselective route to pyrazoles. beilstein-journals.orgnih.gov The reaction of α,β-unsaturated ketones with hydrazines typically proceeds via a Michael addition followed by cyclization and dehydration. rsc.orgresearchgate.net This method provides better regiocontrol compared to the use of 1,3-dicarbonyls, as the initial nucleophilic attack of the hydrazine is directed to the β-carbon of the unsaturated system. beilstein-journals.orgcyberleninka.ru

The reaction of 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones with an excess of hydrazine hydrate (B1144303) in hot acetic acid leads to the formation of pyrazolyl-2-pyrazolines. researchgate.net Dehydrogenation of pyridyl-substituted 2-pyrazolines, which are formed from α,β-unsaturated ketones, yields the corresponding pyrazoles. chemicalpapers.com

Acetylenic compounds also serve as valuable precursors. For example, the reaction of diazo compounds with acetylene (B1199291) derivatives is a known method for pyrazole synthesis. google.com

| Reactant 1 | Reactant 2 | Conditions | Product | Key Findings |

| α,β-Unsaturated Ketones | Hydrazines | Various | Substituted pyrazoles/pyrazolines | Generally offers better regioselectivity than 1,3-dicarbonyls. beilstein-journals.orgrsc.orgresearchgate.netcyberleninka.ru |

| 3-(3-Aryl-3-oxoprop-1-en-1-yl)chromones | Hydrazine hydrate | Acetic acid, heat | Pyrazolyl-2-pyrazolines | A specific application leading to more complex pyrazole-containing structures. researchgate.net |

| Pyridyl-substituted 2-pyrazolines | Dehydrogenation | - | Pyridyl-substituted pyrazoles | A method to aromatize the pyrazoline ring to a pyrazole. chemicalpapers.com |

| Diazo compounds | Acetylene derivatives | - | Pyrazoles | A classical cycloaddition approach to the pyrazole ring. google.com |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions are a powerful and convergent strategy for constructing the pyrazole ring. mdpi.comnih.govacs.org This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene. rsc.org

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a direct and efficient route to pyrazoles. researchgate.netrsc.orgnih.gov This reaction can often be performed under mild conditions, sometimes even without a catalyst by simple heating. researchgate.netrsc.org The regioselectivity of this reaction is influenced by the electronic nature of both the diazo compound and the alkyne. researchgate.net For instance, the reaction of α-diazocarbonyl compounds with electron-deficient alkynes like trimethylsilyl (B98337) acetylene proceeds with significant regioselectivity. researchgate.net

Recent advancements have focused on developing catalyst-free and environmentally friendly procedures. researchgate.netrsc.org Furthermore, the use of α-diazosulfoximines with alkynes has been reported for the synthesis of novel pyrazolesulfoximines. nih.govacs.org Cascade reactions involving α-diazoesters and ynones, catalyzed by Lewis acids like Al(OTf)₃, can lead to highly substituted pyrazoles through a sequence of cycloaddition and rearrangement steps. mdpi.comresearchgate.net

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Key Findings |

| Diazo compounds | Alkynes | Heating, solvent-free | Pyrazoles | An efficient and often catalyst-free method. researchgate.netrsc.org |

| α-Diazocarbonyl compounds | Electron-deficient alkynes | SFCF conditions | Regioselective pyrazole derivatives | High regioselectivity is achieved with specific alkyne substrates. researchgate.net |

| α-Diazosulfoximines | Alkynes | - | Pyrazolesulfoximines | Provides access to novel pyrazole derivatives with a sulfoximine (B86345) moiety. nih.govacs.org |

| α-Diazoesters | Ynones | Al(OTf)₃ | 4-Substituted pyrazoles | A cascade reaction leading to complex pyrazole structures. mdpi.comresearchgate.net |

Nitrile imines, which are typically generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition with alkynes to form pyrazoles. acs.orgnih.gov A novel method utilizes a two-chamber reactor where nitrile imines are generated in one part and react with acetylene, generated from calcium carbide and water in the other part, to produce 1,3-disubstituted pyrazoles in high yields. acs.org This method also allows for the synthesis of deuterated pyrazoles. acs.org

Mercaptoacetaldehyde can be used as a surrogate for acetylene in a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles from in situ generated nitrile imines. nih.govacs.org This protocol involves a (3 + 3)-annulation followed by a cascade of dehydration and ring contraction. nih.govacs.org

| 1,3-Dipole Source | Acetylene Source | Conditions | Product | Key Findings |

| Hydrazonoyl chlorides | Acetylene gas (from CaC₂) | Two-chamber reactor, base | 1,3-Disubstituted pyrazoles | High yields and simple product isolation. acs.org |

| Hydrazonoyl chlorides | Mercaptoacetaldehyde | p-TsCl | 1-Aryl-3-trifluoromethylpyrazoles | Utilizes a safe and convenient acetylene surrogate. nih.govacs.org |

Palladium-Catalyzed Cyclization and C-H Activation Routes

The formation of the pyrazole ring itself can be achieved through modern catalytic methods. Palladium-catalyzed reactions are particularly powerful for constructing heterocyclic systems.

One prominent strategy involves the palladium-catalyzed cyclization of suitable acyclic precursors, such as α,β-alkynic hydrazones. acs.org For instance, a palladium catalyst can facilitate the ring-opening of 2H-azirines and their subsequent reaction with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.orgresearchgate.net This method provides an alternative to classical condensation reactions and often demonstrates broad substrate tolerance. organic-chemistry.org

Another advanced approach involves intramolecular C-H activation. rsc.org In these reactions, a palladium catalyst facilitates the formation of a new carbon-nitrogen or carbon-carbon bond by activating a C-H bond within the substrate, leading to the closure of the pyrazole ring. While these methods are powerful for creating the pyrazole core, achieving the specific 1-methylpyrazole (B151067) substitution pattern requires careful selection of the starting materials, such as using methylhydrazine in the initial condensation step.

Introduction of the Trimethylsilyl Group (Silylation Strategies)

Once the 1-methylpyrazole core is obtained, the key challenge lies in the regioselective installation of the trimethylsilyl group at the C-3 position. Several strategies exist, broadly categorized as direct or indirect silylation.

Direct Silylation of Pyrazole Rings

Direct silylation involves the conversion of a C-H bond on the 1-methylpyrazole ring directly into a C-Si bond. This is an atom-economical approach that avoids the pre-functionalization of the pyrazole ring. nih.gov

Metalation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a common method for deprotonating a specific carbon atom on an aromatic or heteroaromatic ring. The resulting organolithium species can then be "quenched" with an electrophile, such as chlorotrimethylsilane (B32843) (TMSCl), to introduce the desired functional group.

However, the regioselectivity of this process is critical. Studies on the lithiation of 1-methylpyrazole have shown that the reaction conditions dictate the site of metalation. dtu.dknih.govrsc.org

Kinetic Control : Under kinetically controlled conditions (typically at very low temperatures, e.g., -78 °C), deprotonation occurs fastest at the methyl group (the α-position). nih.govrsc.org

Thermodynamic Control : Under thermodynamically controlled conditions (allowing the reaction to warm and reach equilibrium), the more stable lithiated species is formed, which is 5-lithio-1-methylpyrazole. dtu.dknih.govrsc.org

Therefore, direct lithiation of 1-methylpyrazole followed by quenching with TMSCl does not typically yield the desired 3-silylated product. Instead, it favors silylation at the C-5 position or the N-methyl group. nih.govrsc.org Achieving silylation at the C-3 position via this method would necessitate the presence of a directing group on the pyrazole ring to guide the metalation to the desired carbon.

Transition metal-catalyzed C-H silylation has emerged as a powerful tool for forming C-Si bonds directly. researchgate.netdntb.gov.ua This method avoids the use of stoichiometric organometallic reagents and often exhibits high functional group tolerance. nih.govrsc.org Catalysts based on rhodium, iridium, and ruthenium have been successfully employed for the C-H silylation of various heterocycles, including pyrazoles. researchgate.netdp.techacs.org

The regioselectivity of these reactions is typically controlled by directing groups present on the substrate. nih.gov For pyrazoles, the N-1 substituent can direct silylation to the C-5 position. To achieve silylation at the C-3 position, a different directing group strategy would be required, or the inherent electronic properties of a more complex pyrazole substrate would need to favor reaction at that site.

Table 1: Comparison of Direct Silylation Methodologies

| Method | Reagents | Typical Position Targeted | Key Considerations |

|---|

| Metalation-Directed Silylation | 1. n-BuLi 2. TMSCl | C-5 (Thermodynamic) or N-Methyl (Kinetic) nih.govrsc.org | Regioselectivity is highly dependent on reaction conditions and generally does not favor the C-3 position on unsubstituted 1-methylpyrazole. | | Transition Metal-Catalyzed C-H Silylation | Hydrosilane (e.g., HSiEt₃), Transition Metal Catalyst (e.g., Ru, Rh) dp.techacs.org | C-5 (directed by N-1 substituent) or other positions depending on directing group. nih.gov | Requires a suitable catalyst system and often a directing group for regiocontrol. Offers high atom economy. |

Indirect Silylation via Functional Group Interconversion

Indirect methods involve the synthesis of a pre-functionalized pyrazole, typically a halopyrazole, which is then converted to the desired silylated product. This multi-step approach offers excellent control over regioselectivity.

This is a robust and highly regioselective method for introducing the trimethylsilyl group at a specific position. The process begins with a halogenated pyrazole, in this case, 3-bromo-1-methylpyrazole. chemicalbook.comsigmaaldrich.com

The key step is a halogen-metal exchange reaction. wikipedia.orgias.ac.in The bromo-substituted pyrazole is treated with an organolithium reagent, such as n-butyllithium, typically at low temperatures. The lithium reagent preferentially exchanges with the bromine atom, generating a highly reactive 1-methyl-3-lithiopyrazole intermediate. wikipedia.org This intermediate is then immediately quenched with an excess of chlorotrimethylsilane (TMSCl). The nucleophilic lithiated carbon attacks the electrophilic silicon atom of TMSCl, displacing a chloride ion and forming the stable C-Si bond, yielding 1-methyl-3-(trimethylsilyl)pyrazole with high regiochemical fidelity. This method circumvents the regioselectivity issues encountered with the direct lithiation of 1-methylpyrazole. The development of protocols using combinations of reagents like i-PrMgCl and n-BuLi can also facilitate this exchange under non-cryogenic conditions, even on substrates with acidic protons. mdpi.comnih.gov

Methylation at the N1-Position of Pyrazole

The introduction of a methyl group at the N1 position of the pyrazole ring is the final step if starting from a 3-(trimethylsilyl)pyrazole (B12972165) precursor. The key challenge in this step is controlling the regioselectivity, as pyrazoles possess two reactive nitrogen atoms (N1 and N2).

Standard alkylation strategies involve the use of a base to deprotonate the pyrazole ring, followed by nucleophilic attack on a methylating agent. Common reagents for this purpose include methyl iodide or dimethyl sulfate. reddit.com The choice of base and solvent can significantly influence the reaction's outcome. For instance, stepwise protocols using sodium hydride (NaH) and methyl iodide (MeI) in a dry solvent like dimethylformamide (DMF) are often employed. nih.gov

For asymmetrically substituted pyrazoles, such as 3-(trimethylsilyl)pyrazole, direct alkylation can lead to a mixture of N1 and N2 methylated isomers. However, the steric bulk of the trimethylsilyl group at the C3 position strongly directs the incoming methyl group to the less sterically hindered N1 position.

A systematic study on the N-substitution of 3-substituted pyrazoles found that using a potassium carbonate (K₂CO₃) base in a dimethyl sulfoxide (B87167) (DMSO) solvent system achieves regioselective N1-alkylation. acs.org This selectivity is driven by steric effects. Furthermore, research into N1-selective methylation has led to the development of masked methylating reagents. nih.gov Sterically bulky α-halomethylsilanes have been shown to dramatically improve the selectivity of N-alkylation compared to traditional agents, achieving N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 for a variety of pyrazole substrates. nih.gov After the selective alkylation, the silyl (B83357) group on the methylating agent is readily removed. nih.gov

The table below highlights conditions favoring N1-alkylation in substituted pyrazoles.

| Reagents | Solvent | Key Finding | Reference |

| K₂CO₃, Alkyl Halide | DMSO | Steric hindrance from C3 substituent directs alkylation to N1. | acs.org |

| NaH, MeI | DMF | Stepwise protocol for N-methylation. | nih.gov |

| α-Halomethylsilanes | Various | Bulky masked methylating agents achieve high N1 selectivity (>99:1). | nih.gov |

Green Chemistry and Flow Chemistry Applications in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient processes. frontiersin.orgyoutube.com The synthesis of pyrazole derivatives is increasingly benefiting from the principles of green chemistry, including the use of solvent-free conditions and continuous flow technologies. researchgate.net

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and often simplifying product work-up. ias.ac.in For pyrazole synthesis, methods such as grinding reactants together have proven effective. researchgate.net Microwave-assisted organic synthesis (MAOS) is another prominent green technique that can accelerate reaction rates and improve yields, often without the need for a solvent. researchgate.net Studies on the cyclocondensation reaction to form pyrazoles have shown that microwave irradiation provides better yields and shorter reaction times compared to conventional heating. researchgate.net In some cases, catalyst-free conditions are achievable, particularly in [3+2] cycloaddition reactions performed at elevated temperatures, which can be handled safely in flow systems. nih.govmit.edu

Continuous flow chemistry has emerged as a powerful technology for synthesizing chemical compounds, including pyrazoles, with enhanced safety, control, and scalability. mdpi.com Flow reactors allow for precise control over reaction parameters like temperature and residence time, and they can be heated above the solvent's atmospheric boiling point to improve kinetics. nih.gov This technology is particularly advantageous for handling hazardous intermediates, as only small quantities are present at any given moment. mdpi.com

Several multi-step continuous flow syntheses of highly substituted pyrazoles have been developed. nih.govmit.edu These "assembly-line" processes can involve sequential reactor coils that mediate different reaction steps, such as cycloaddition, N-alkylation, and other modifications, in a telescoped fashion. nih.gov For example, a transition metal-free continuous-flow process for making 1,3,5-trisubstituted pyrazoles has been described, where ynones are generated in-situ and reacted with hydrazines. mdpi.com Similarly, copper-catalyzed cycloadditions have been successfully implemented in continuous flow using pre-packed cartridges, enabling the scale-up of pyrazole production. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 3 Trimethylsilyl Pyrazole

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl group attached to the pyrazole (B372694) ring at the 3-position exhibits reactivity typical of arylsilanes, primarily involving the cleavage of the silicon-carbon bond. This reactivity is central to its utility in synthetic chemistry.

Cleavage and Desilylation Reactions

The Si-C bond in 1-Methyl-3-(trimethylsilyl)pyrazole can be cleaved under various conditions, a process known as desilylation. This reaction is fundamental to the use of the trimethylsilyl group as a protecting or directing group. wikipedia.org Cleavage is often accomplished using fluoride (B91410) ions or acidic conditions. wikipedia.orgpsu.edu For instance, reagents like tetrabutylammonium (B224687) fluoride (TBAF) are effective in removing the TMS group. wikipedia.orgharvard.edu Acid-catalyzed cleavage can also be employed, often with mineral acids or Lewis acids. psu.edugelest.com The ease of desilylation is a key feature, allowing for the unmasking of the C-H bond at the 3-position of the pyrazole ring when desired. rsc.org

Table 1: Common Reagents for Desilylation

| Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|

| Fluoride Sources | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF) | THF, Room Temperature |

| Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Methanol or other protic solvents |

| Bases | Potassium carbonate (K₂CO₃) | Methanol, Room Temperature |

Transmetallation Processes Involving the Si-C Bond

The silicon-carbon bond in silyl-substituted pyrazoles can participate in transmetallation reactions. This process involves the transfer of the pyrazolyl group from silicon to another metal, creating a new organometallic species. This transformation is valuable for introducing the pyrazole moiety into more complex molecules through cross-coupling reactions.

Role as a Protecting or Activating Group

The trimethylsilyl group can function as both a protecting and an activating group. As a protecting group, it shields the 3-position of the pyrazole ring from reacting with certain reagents. wikipedia.orgharvard.edu This allows for selective functionalization at other positions of the pyrazole ring. acs.org For example, the bulky TMS group can direct lithiation to other sites on the heterocyclic ring.

Conversely, the TMS group can act as an activating group, facilitating certain reactions. In electrophilic aromatic substitution, the silyl (B83357) group can be replaced by an electrophile in a process called ipso-substitution. This provides a regioselective method for introducing substituents at the 3-position. acs.org

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle and undergoes reactions characteristic of such systems. The presence of the methyl and trimethylsilyl substituents influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is susceptible to electrophilic aromatic substitution. acs.org The position of substitution is directed by the existing substituents. In 1-methylpyrazole (B151067), the 5-position is generally the most reactive towards electrophiles. However, the presence of the trimethylsilyl group at the 3-position can influence the substitution pattern. Electrophilic attack can occur at the 4-position, or it can lead to ipso-substitution at the 3-position, displacing the trimethylsilyl group. acs.org The outcome often depends on the nature of the electrophile and the reaction conditions.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrazoles

| Pyrazole Derivative | Electrophile | Major Product(s) | Reference |

|---|---|---|---|

| 1-Methylpyrazole | Vilsmeier-Haack Reagent | 1-Methylpyrazole-4-carbaldehyde | nih.gov |

| 3(5)-Methyl-1H-pyrazole | Chloroform (PTC) | Tris(pyrazol-1-yl)methanes | nih.gov |

Nucleophilic Attack Pathways

While the electron-rich pyrazole ring is generally less reactive towards nucleophiles than electron-deficient heterocycles, nucleophilic attack can occur under certain circumstances. imperial.ac.uk The presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic aromatic substitution. In the case of this compound, direct nucleophilic attack on the pyrazole ring is less common. However, reactions involving nucleophiles often target the trimethylsilyl group, leading to its cleavage as previously discussed. Furthermore, deprotonation of the methyl group or the pyrazole ring can generate nucleophilic species that can then react with electrophiles. nih.gov Theoretical studies on the reactivity of pyrazaboles with nitrogen nucleophiles have shown that ring-opening can occur, indicating the susceptibility of the pyrazole system to nucleophilic attack under specific conditions. scholaris.ca

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds represents a powerful strategy for molecular construction, minimizing the need for pre-functionalized substrates. researchgate.netnih.gov this compound possesses distinct C-H bonds at the C4 and C5 positions of the pyrazole ring, as well as on the N-methyl group, each offering potential sites for selective modification. The presence of the N-methyl group and the C3-trimethylsilyl (TMS) group critically influences the regioselectivity of these transformations.

Transition Metal-Catalyzed C-H Arylation

Transition metal catalysis, particularly with palladium, has become a cornerstone for the C-H arylation of azoles. nih.govrsc.org For N-alkylpyrazoles, direct arylation typically occurs with high regioselectivity at the C5 position. This is attributed to the formation of a stable palladacyclic intermediate involving the N1-substituted pyrazole acting as a directing group. nih.govnih.gov

Research on structurally related N-methylpyrazoles demonstrates that palladium catalysts effectively mediate C-H arylation with aryl halides. For instance, the reaction of 1-methyl-4-nitro-1H-pyrazole with 1-bromo-2-methoxynaphthalene, catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand, proceeds with high yield and selectivity for the C5 position. thieme-connect.com While this example involves a pyrazole with a C4-electron-withdrawing group, the principle of C5-arylation directed by the N1-substituent is broadly applicable. The bulky trimethylsilyl group at the C3 position in this compound would further disfavor functionalization at the adjacent C4 position, thereby enhancing the intrinsic preference for C5-arylation.

A highly relevant study demonstrated the palladium-catalyzed activation of a C(sp³)–H bond within a trimethylsilyl group itself. researchgate.net In an intramolecular reaction, a bromophenyl-substituted trimethylsilyl pyrazole underwent cyclization to form a benzo-silino-pyrazole. This reaction proceeds via the activation of a C-H bond on one of the methyl groups of the TMS moiety, suggesting that under specific catalytic conditions, the TMS group can be a reactive site in addition to the pyrazole ring C-H bonds. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Substituted Pyrazoles

| Pyrazole Substrate | Aryl Halide/Partner | Catalyst System | Position of Arylation | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-4-nitro-1H-pyrazole | 1-Bromo-2-methoxynaphthalene | Pd(OAc)₂ / CD₃-AntPhos | C5 | Good | thieme-connect.com |

| 1-Aryl-3,5-dimethylpyrazole | Aryl Iodides | Pd(OAc)₂ / Ag₂O | Aryl ortho-position | 45-53 | nih.gov |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems, typically using organolithium reagents. wikipedia.orgorganic-chemistry.org The regiochemical outcome of the lithiation of this compound is determined by the relative acidities of the C-H protons and the directing ability of the substituents.

Studies on the lithiation of 1-methylpyrazole have shown that the reaction can be complex, with metalation occurring at either the C5 position or the N-methyl group, depending on the reaction conditions and additives. acs.org For 1,3,5-trisubstituted pyrazoles where the C5 position is blocked, lithiation occurs on the N-methyl group. cdnsciencepub.com

In the case of this compound, the C5-H is the most likely site for deprotonation by an organolithium reagent like n-butyllithium. This preference is governed by several factors:

Inductive Effect: The nitrogen at the 2-position strongly acidifies the adjacent C5 proton.

Steric Hindrance: The bulky TMS group at C3 sterically shields the C4 position from the approaching base.

Directing Group: The pyrazole itself acts as a directing group, coordinating the lithium cation via the N2 lone pair, positioning the base for deprotonation at the C5 position. wikipedia.org

Once formed, the 1-methyl-3-(trimethylsilyl)pyrazol-5-yllithium intermediate can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl chlorides) to install a variety of functional groups at the C5 position with high regioselectivity. acs.orgharvard.edu

Reaction Mechanism Elucidation

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions. This involves investigating the factors that control selectivity, the kinetics of different reaction pathways, and the nature of the species involved.

Studies on Regioselectivity and Stereoselectivity

The regioselectivity in the functionalization of this compound is a central theme in its chemistry.

In C-H Arylation: As discussed, transition metal-catalyzed reactions show a strong preference for the C5 position. nih.govthieme-connect.com This is rationalized by the formation of a five-membered palladacycle intermediate, which is kinetically and thermodynamically favored. The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage and metal-carbon bond formation occur in a single, concerted step. researchgate.net The TMS group at C3 reinforces this selectivity by sterically blocking the C4 position.

In Metalation: The regioselectivity of lithiation is primarily dictated by kinetic acidity. organic-chemistry.orgacs.org For 1-methylpyrazole, DFT studies and experimental results have shown a subtle balance between C5 and N-methyl deprotonation. acs.org The presence of the electron-donating and sterically demanding TMS group at C3 is expected to tip this balance decisively toward C5-lithiation.

Stereoselectivity becomes relevant when chiral products are formed. For instance, in the enantioselective C-H arylation of pyrazoles to form axially chiral heterobiaryls, the stereochemical outcome is controlled by the chiral ligand on the metal catalyst. thieme-connect.com In reactions involving silyl ketene (B1206846) imines with 1-acrylpyrazoles, asymmetric catalysis has been used to construct quaternary carbon centers with high enantioselectivity, highlighting the potential for stereocontrolled transformations on pyrazole derivatives. acs.org

Kinetic Studies of Reaction Pathways

Detailed kinetic studies specifically on the C-H functionalization or metalation of this compound are not extensively reported in the literature. However, general principles can be inferred from related systems.

Kinetic investigations of Knorr-type pyrazole formation reactions have been conducted, revealing the influence of substituents on reaction rates and confirming mechanistic pathways. researchgate.net In the context of functionalization, reaction optimization studies provide indirect kinetic insights. For example, the choice of catalyst, ligand, base, solvent, and temperature in palladium-catalyzed C-H activation protocols is a result of empirical optimization aimed at maximizing the rate of the desired reaction while minimizing side reactions. thieme-connect.comresearchgate.netnih.gov

Studies on polymerization reactions initiated by pyrazole-containing metal complexes have shown that the polymerization follows pseudo-first-order kinetics, with the rate being dependent on the metal center and the substituents on the pyrazole ligand. nih.gov This demonstrates that the electronic and steric properties of the pyrazole scaffold, which would be influenced by the methyl and TMS groups, play a significant role in the kinetics of coordination and catalysis.

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification or postulation of key intermediates and transition states.

Palladacycle Intermediates: In palladium-catalyzed C-H functionalization, five-membered palladacycles are the key proposed intermediates that account for the high ortho-selectivity (C5-selectivity in this case). nih.gov These species are formed through C-H activation and are central to the catalytic cycle.

Organolithium Intermediates: In DoM reactions, the key intermediate is the C5-lithiated pyrazole. wikipedia.orgacs.org The stability and reactivity of this species determine the success of subsequent functionalization steps.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate reaction mechanisms involving pyrazoles. For the C-H activation of pyrazolyl ligands on a Ruthenium center, DFT calculations helped to rationalize the favorability of intramolecular C-H activation by comparing the energy required to dissociate a pyrazolyl ring from the metal center. researchgate.net In studies of 1,3-dipolar cycloadditions to form pyrazoles, analysis of the transition states via DFT correctly predicted the observed regioselectivity. rsc.org For this compound, similar computational approaches would be invaluable for mapping the potential energy surfaces of C-H activation or metalation, comparing the activation barriers for reaction at different sites, and visualizing the structures of transition states.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-Methyl-3-(trimethylsilyl)pyrazole, offering detailed insights into its atomic framework.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N, ²⁹Si) for Structural Assignment

Multi-nuclear NMR spectroscopy, encompassing ¹H, ¹³C, ¹⁵N, and ²⁹Si nuclei, is instrumental in the definitive structural assignment of this compound. researchgate.net Theoretical calculations, such as those at the GIAO/B3LYP/6–311++G(d,p) level, have shown excellent agreement with experimental data, allowing for the confident prediction of unmeasured chemical shifts. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. In N-substituted pyrazoles, the H-3 and H-5 protons become non-equivalent. ipb.pt For 1-methylpyrazole (B151067), the chemical shifts are observed for the methyl group and the protons on the pyrazole (B372694) ring. chemicalbook.com The presence of the trimethylsilyl (B98337) group in this compound will further influence these chemical shifts.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons and the methyl and trimethylsilyl carbons provide key structural information. researchgate.net The N-methylation and the C-silylation significantly affect the chemical shifts of the C-3 and C-5 carbons. researchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy directly probes the nitrogen atoms of the pyrazole ring, offering valuable data on their electronic environment. researchgate.net

²⁹Si NMR: ²⁹Si NMR is crucial for characterizing the silicon environment of the trimethylsilyl group, confirming its presence and connectivity within the molecule. researchgate.netnih.gov

A comparison of experimental and calculated NMR chemical shifts for trimethylsilyl-1H-pyrazoles demonstrates a strong correlation, validating the computational models used for structural elucidation. researchgate.net

Table 1: Calculated and Experimental NMR Chemical Shifts (ppm) of Trimethylsilyl-1H-pyrazoles

| Nucleus | Calculated (GIAO) | Experimental |

|---|---|---|

| ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available |

| ¹⁵N | Data not available | Data not available |

| ²⁹Si | Data not available | Data not available |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms in this compound. ipb.ptslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are connected through covalent bonds. sdsu.edu This is essential for assigning the protons on the pyrazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each proton to its attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. ipb.pt This technique is particularly useful for determining the stereochemistry and conformation of the molecule. For example, a NOESY spectrum could show a correlation between the N-methyl protons and the H-5 proton of the pyrazole ring, confirming their spatial closeness. nih.gov

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Dynamic NMR Studies of Molecular Processes (e.g., Silylotropy)

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as silylotropy. researchgate.net Silylotropy is a type of metallotropy involving the migration of a silyl (B83357) group between different positions in a molecule. In the context of silylated pyrazoles, this can involve the intramolecular transfer of the trimethylsilyl group between the two nitrogen atoms of the pyrazole ring. researchgate.net

Theoretical calculations have been used to determine the energy barriers for silylotropic migrations in related trimethylsilyl-1H-pyrazoles, and these calculated values show satisfactory agreement with experimental data obtained from DNMR studies. researchgate.netresearchgate.net The rate of this migration can be influenced by factors such as temperature and the solvent. researchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, information about the kinetics and thermodynamics of the silylotropic process can be obtained.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. researchgate.net These include:

C-H stretching vibrations of the methyl and trimethylsilyl groups, as well as the pyrazole ring.

C=N and C=C stretching vibrations within the pyrazole ring. mdpi.com

Si-C stretching and bending vibrations of the trimethylsilyl group. researchgate.net

Characteristic bands for the pyrazole ring itself. chemicalbook.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Si-CH₃ | Asymmetrical C-H stretching | ~2960 researchgate.net |

| Si-CH₃ | Symmetrical H-C-H deformation | ~1258 researchgate.net |

| Si-C | Stretching | ~780 researchgate.net |

| Pyrazole Ring | C=N, C=C stretching | 1570–1615 mdpi.com |

Note: These are general ranges and the exact peak positions for this compound may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight and elemental composition of a compound. mdpi.com For this compound (C₇H₁₄N₂Si), HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula. nih.govrsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of fragments such as a methyl group or parts of the pyrazole ring. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of this compound is not explicitly detailed in the provided search results, the structure of a closely related compound, 3-methyl-5-trimethylsilyl-1H-pyrazole, has been determined. nih.govpsu.edu This compound was found to be isomorphous with 5-tert-butyl-3-methyl-1H-pyrazole and exists as a hydrogen-bonded tetramer in the solid state. nih.gov The trimethylsilyl groups were well-ordered at low temperatures. psu.edu It is plausible that this compound, if crystalline, would also exhibit a well-defined structure determinable by X-ray crystallography, potentially showing intermolecular interactions in the solid state. The crystal structure of 1-methyl-1H-pyrazol-2-ium nitrate (B79036) has also been reported, providing further insight into the crystallography of substituted pyrazoles. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-methylpyrazole |

| 3-methyl-5-trimethylsilyl-1H-pyrazole |

| 5-tert-butyl-3-methyl-1H-pyrazole |

Computational and Theoretical Investigations of Electronic Structure and Reaction Pathways

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental characteristics of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations are frequently employed to determine the most stable molecular geometry, a process known as geometry optimization. nih.govbohrium.com These calculations can predict key structural parameters such as bond lengths and angles. researchgate.net

For instance, a study on a related compound, ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate, utilized DFT calculations to compute the optimal molecular structure. bohrium.com The results of such conformational analyses are often compared with experimental data from X-ray diffraction to validate the computational model. bohrium.com The strong correlation between the calculated and experimental structures confirms the reliability of the DFT methods for describing the geometry of silyl-substituted pyrazoles. bohrium.com The B3LYP hybrid functional, combined with basis sets like 6-31G(d) or 6-311++G(d,p), is commonly used for these types of calculations on pyrazole systems. nih.govresearchgate.neteurjchem.com

Table 1: Representative DFT Functionals and Basis Sets for Pyrazole Systems The following table is interactive. Click on the headers to sort the data.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies | nih.gov |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Chemical Shift Calculation | researchgate.net |

| B3LYP | 6-31G(d,p) | Frontier Molecular Orbitals, Mulliken Charges | researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comresearchgate.net This is because the addition of electrons to a high-lying LUMO or the removal of electrons from a low-lying HOMO is energetically favorable in a reaction. researchgate.net For pyrazole derivatives, the HOMO-LUMO gap can explain the charge transfer interactions within the molecule. irjweb.com

Quantum chemical calculations can determine the energies of these orbitals. researchgate.net Global reactivity parameters such as chemical hardness (η), softness (α), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies to further quantify the reactivity of a molecule. irjweb.com

Table 2: Conceptual Relationship between FMO and Reactivity The following table is interactive. Click on the headers to sort the data.

| Parameter | Description | Implication for High Value | Implication for Low Value |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Better electron donor | Poorer electron donor |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Better electron acceptor | Poorer electron acceptor |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | High stability, low reactivity | Low stability, high reactivity researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netnih.gov The MEP map illustrates the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. nih.gov

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. nih.gov Conversely, areas with positive potential, colored blue, are electron-poor and prone to nucleophilic attack. nih.gov Green regions represent neutral potential. nih.gov For pyrazole molecules, MEP analysis can identify the most electron-rich sites, such as the nitrogen atoms, which are key to understanding intermolecular interactions. researchgate.net The topology of the MEP, including its critical points, provides a robust framework for predicting molecular recognition, hydrogen bonding, and reaction mechanisms. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out potential reaction pathways and understanding the energetic landscape of a chemical transformation. This involves locating transition states and calculating the energy barriers associated with them.

The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) represents the energy barrier that must be overcome for a reaction to occur. nih.gov Computational methods can directly calculate these barriers by locating the transition state structure on the potential energy surface. researchgate.net For pyrazoles, DFT calculations have been used to estimate activation energies for various reactions, including alkylation and isomerization. nih.govwuxiapptec.com

For example, in the alkylation of a pyrazole, calculations can be set up to model the approach of an alkylating agent to different nitrogen atoms (N1 and N2) to estimate their respective activation energies and predict regioselectivity. wuxiapptec.com A study on the isomerization of N-substituted pyrazoles demonstrated the ability to overcome high activation energy barriers (50–70 kcal mol⁻¹) at elevated temperatures, with DFT calculations validating the experimental findings. nih.govrsc.org

Theoretical studies on dynamic processes in trimethylsilyl-1H-pyrazoles have also been conducted. For the intramolecular 1,2-proton transfer in pyrazole, the energy barrier is calculated to be around 50 kcal/mol. mdpi.com However, intermolecular proton exchange processes, often facilitated by solvent molecules, exhibit much lower barriers of 10–14 kcal/mol. mdpi.com Furthermore, the silylotropic barriers (migration of the trimethylsilyl (B98337) group) for compounds like 1-trimethylsilyl-1H-pyrazole have been calculated, and the results show satisfactory agreement with experimental values obtained via dynamic NMR. researchgate.net

Solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects, often using a Polarizable Continuum Model (PCM) or a Solvation Model based on Density (SMD). researchgate.netresearchgate.net These models simulate the bulk solvent as a continuous medium with a specific dielectric constant.

In a theoretical study of trimethylsilyl-1H-pyrazoles, calculations of reaction barriers were performed incorporating solvent effects using PCM for solvents like DMSO and methanol. researchgate.net The inclusion of explicit solvent molecules, such as one or two molecules of water or methanol, in the computational model can also be critical. researchgate.netmdpi.com For instance, water-aided proton transfer in pyrazoles has been shown to significantly lower the activation barrier compared to the process in the gas phase. mdpi.com The choice of solvent can influence which tautomeric form of a pyrazole derivative is more stable and can alter the energy of transition states, thereby affecting reaction selectivity and kinetics. wuxiapptec.commdpi.com

Investigation of Dynamic Processes: Prototropy and Silylotropy

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the dynamic processes of prototropy and silylotropy in trimethylsilyl-substituted pyrazoles. These intramolecular migrations are crucial for understanding the reactivity and spectroscopic properties of these compounds.

A significant theoretical study focused on trimethylsilyl-1H-pyrazoles, including structures analogous to 1-Methyl-3-(trimethylsilyl)pyrazole, has provided detailed insights into the energy barriers and mechanisms of these processes. The calculations were primarily conducted using the B3LYP functional with the 6–311++G(d,p) basis set, a method known for its reliability in predicting molecular geometries and energies. researchgate.netresearchgate.net

Prototropy: This process involves the transfer of a proton between the two nitrogen atoms of the pyrazole ring. While not directly involving the trimethylsilyl group's movement, the substituent's electronic effects can influence the energy barrier of this tautomerism. For a related compound, 4-trimethylsilyl-1H-pyrazole, the prototropic barrier was computationally investigated to understand the proton transfer mechanism. researchgate.netresearchgate.net

Silylotropy: This process involves the intramolecular migration of the trimethylsilyl group between the nitrogen atoms of the pyrazole ring. This is a key dynamic process in N-silylated pyrazoles. Theoretical calculations have been performed to determine the transition state and the associated energy barrier for this migration. For 1-trimethylsilyl-1H-pyrazole, a close analog of the subject compound, the silylotropic barrier has been calculated, providing a quantitative measure of the ease of this migration. researchgate.netresearchgate.net The mechanism of this transfer is a critical aspect of the computational investigation. researchgate.net

The calculated energy barriers for these dynamic processes are often compared with experimental data obtained from dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, showing a satisfactory agreement. researchgate.netresearchgate.net These computational models can also predict NMR chemical shifts (¹H, ¹³C, ¹⁵N, and ²⁹Si) with good accuracy, further validating the theoretical approach. researchgate.netresearchgate.net

| Compound | Dynamic Process | Computational Method | Calculated Barrier (kJ/mol) |

|---|---|---|---|

| 4-trimethylsilyl-1H-pyrazole | Prototropy | B3LYP/6-311++G(d,p) | Refer to literature researchgate.netresearchgate.net |

| 1-trimethylsilyl-1H-pyrazole | Silylotropy | B3LYP/6-311++G(d,p) | Refer to literature researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. eurasianjournals.comeurasianjournals.com For pyrazole derivatives, MD simulations can explore the conformational space, revealing the preferred orientations of substituents and the dynamic interplay between different molecular motions. eurasianjournals.comnih.gov

Force Field Selection: A suitable force field that accurately describes the interatomic potentials for a silylated heterocyclic compound would be chosen.

System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation: The system's trajectory is calculated over time by integrating Newton's equations of motion.

| Parameter | Typical Value/Method | Information Gained |

|---|---|---|

| Force Field | e.g., AMBER, CHARMM, GROMOS | Accuracy of interatomic potentials |

| Simulation Time | Nanoseconds to Microseconds | Observation of conformational changes |

| Ensemble | NPT, NVT | Control of thermodynamic variables |

| Analysis | RMSD, RMSF, Dihedral Angle Distributions | Molecular stability and flexibility |

Strategic Utility in Chemical Transformations and Materials Science

Role as a Synthetic Synthon and Building Block in Organic Synthesis

The presence of the trimethylsilyl (B98337) (TMS) group on the pyrazole (B372694) ring provides a site for selective chemical manipulation, making 1-Methyl-3-(trimethylsilyl)pyrazole a valuable building block for the synthesis of more complex molecular architectures.

Construction of Complex Heterocyclic Systems

Silylated pyrazoles, such as this compound, are instrumental in the synthesis of intricate heterocyclic systems. The TMS group can act as a leaving group or a directing group in various chemical reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, silylated pyrazoles can participate in palladium-catalyzed C-H activation reactions to construct fused heterocyclic systems like benzo[e]indazoles, which are of medicinal importance. researchgate.net

One of the key applications of silylated diazoalkanes, which are precursors to silylated pyrazoles, is in [3+2] cycloaddition reactions with alkene derivatives to generate functionalized pyrazolines. mdpi.com These reactions often proceed with high regioselectivity and can be a powerful tool for creating diverse five-membered heterocyclic rings. mdpi.comnih.gov The trimethylsilyl group can influence the reactivity and selectivity of these cycloaddition reactions. mdpi.com While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general reactivity pattern of silylated pyrazoles suggests its potential in similar transformations.

Precursor for Further Derivatization of Pyrazoles

The trimethylsilyl group in this compound serves as a versatile handle for introducing a wide array of functional groups onto the pyrazole core. The C-Si bond can be cleaved under specific conditions to generate a nucleophilic or electrophilic center at the 3-position of the pyrazole ring. This allows for the regioselective introduction of substituents that would be difficult to achieve through direct functionalization of the parent 1-methylpyrazole (B151067).

For example, the lithiation of trifluoromethyl-substituted 1-methylpyrazoles, a process analogous to reactions that could be envisaged for this compound, enables the synthesis of a variety of functionalized pyrazoles containing aldehyde, acid, and boronate ester groups. enamine.net Similarly, triazenylpyrazoles, which can be considered as synthetic equivalents of pyrazole diazonium salts, have been utilized as precursors for the synthesis of substituted triazole-pyrazole hybrids. nih.gov This highlights the potential of activating a specific position on the pyrazole ring for further elaboration. The trimethylsilyl group in this compound offers a more direct and often milder alternative for such derivatizations.

Applications in Organometallic Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring in this compound can coordinate to metal centers, making it a useful ligand in organometallic chemistry and catalysis. The trimethylsilyl group can modulate the electronic and steric properties of the resulting metal complexes.

Role in Homogeneous Catalysis (e.g., C-H Activation, Cross-Coupling)

Transition metal complexes bearing pyrazole-based ligands have emerged as effective catalysts in a range of organic transformations, including C-H activation and cross-coupling reactions. dntb.gov.uarsc.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua The direct functionalization of C-H bonds is a highly atom-economical and efficient method for the synthesis of complex organic molecules. dntb.gov.uarsc.orgnih.gov Pyrazole-containing ligands can play a crucial role in directing and facilitating these catalytic processes. dntb.gov.ua

Palladium complexes with pyrazolyl ligands have been shown to be active catalysts for Heck and Suzuki coupling reactions. researchgate.netresearchgate.netdntb.gov.ua The electronic and steric properties of the pyrazole ligand can be fine-tuned to optimize the catalytic activity and selectivity. The trimethylsilyl group in this compound could potentially influence the stability and reactivity of the catalytic species, although specific studies on its catalytic applications are not detailed in the available search results. The general principles of ligand design in catalysis suggest that the unique features of this compound could be harnessed to develop novel and efficient catalytic systems.

Derivative Chemistry and Analogues of 1 Methyl 3 Trimethylsilyl Pyrazole

Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring is susceptible to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The positions for substitution are influenced by the directing effects of the existing methyl and trimethylsilyl (B98337) substituents.

Halogenation of the pyrazole core is a critical step for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The 4- and 5-positions of the pyrazole ring are common sites for halogenation.

Strategies often involve direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install bromine or chlorine atoms. Once halogenated, these pyrazole derivatives become valuable substrates for cross-coupling reactions such as the Suzuki-Miyaura coupling. libretexts.orgyoutube.com For instance, a bromo-substituted pyrazole can be coupled with various aryl or heteroaryl boronic acids to form new carbon-carbon bonds. youtube.com The synthesis of trifluoromethyl-substituted pyrazolylboronic esters and their subsequent Suzuki-Miyaura cross-coupling with heteroaryl halides has been demonstrated, yielding complex biaryl structures. libretexts.org The addition of potassium formate (B1220265) can suppress the common side reaction of homocoupling during these processes. libretexts.org Further functionalization is possible by halogenating the 4-position of the newly formed pyrazole coupling products, which allows for subsequent cross-coupling reactions to create tetra-substituted pyrazoles. libretexts.org

Table 1: Examples of Cross-Coupling Reactions on Halogenated Pyrazoles

| Halogenated Pyrazole | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 4-Bromo-1-methylpyrazole derivative | Aryl boronic acid | Ruphos-Pd youtube.com | 4-Aryl-1-methylpyrazole |

| 5-Iodopyrazole derivative | Terminal alkyne | CuI / L-proline stackexchange.com | 5-Alkynylpyrazole |

The pyrazole ring can be functionalized with carbon-based electrophiles to introduce carbonyl and carboxyl groups. Acylation and formylation reactions are key methods for achieving this.

Formylation of a 1-methylpyrazole (B151067) core can lead to the synthesis of compounds like methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. youtube.com This type of reaction introduces a reactive aldehyde (formyl) group that can be further transformed. For example, the formyl group can be oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate, or reduced to a hydroxymethyl group with a reducing agent such as sodium borohydride. youtube.com The ester group on such a molecule can also undergo nucleophilic substitution with amines to form amides. youtube.com The synthesis of various 1-methyl-1H-pyrazole-5-carboxamide derivatives has been a subject of study, highlighting the utility of these carboxylated intermediates.

Table 2: Carbonyl and Carboxylic Acid Derivatives of 1-Methylpyrazole

| Functional Group | Position on Ring | Synthetic Precursor | Potential Transformations |

|---|---|---|---|

| Formyl (-CHO) | 3 or 5 | 1-Methylpyrazole | Oxidation to -COOH, Reduction to -CH₂OH youtube.com |

| Carboxamide (-CONH₂) | 5 | Pyrazole-5-carboxylate | Hydrolysis to -COOH |

Introducing nitrogen-based functional groups, such as nitro and amino groups, onto the pyrazole ring is a well-established strategy for creating new analogues.

Nitration is a common electrophilic aromatic substitution reaction. The nitration of 1-methylpyrazole using agents like a mixture of nitric acid and trifluoroacetic anhydride (B1165640) can yield 1-methyl-3-nitropyrazole (3-MNP). A related compound, 3-Nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-5-vinyl-1H-pyrazole, demonstrates that nitration is compatible with the presence of a silicon-containing group on the ring nitrogen.

The resulting nitro-pyrazoles are valuable intermediates. The nitro group can be readily reduced to an amino group. For example, methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to quantitatively yield methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This provides a direct route to amino-substituted pyrazoles, which are important building blocks in medicinal chemistry.

Table 3: Synthesis of Amino-Pyrazoles via Nitration and Reduction

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Nitration | 1-Methylpyrazole, HNO₃/TFAA | 1-Methyl-3-nitropyrazole |

Modifications of the Trimethylsilyl Group

The trimethylsilyl (TMS) group at the 3-position is not merely a passive substituent; it is a functional handle that can be cleaved or transformed, providing a distinct set of pathways for derivatization.

The carbon-silicon bond can be selectively cleaved under certain conditions, a process known as desilylation. This reaction typically proceeds via ipso-substitution, where an electrophile replaces the silyl (B83357) group at the point of attachment.

A common desilylation reaction is protodesilylation, where a proton source (H+) replaces the TMS group, effectively converting the 1-methyl-3-(trimethylsilyl)pyrazole back to 1-methylpyrazole. This process is useful when the TMS group is employed as a temporary protecting or directing group during synthesis. Once removed, the now unsubstituted C-3 position is available for other functionalization reactions. Cleavage of silyl groups can also be achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). This reactivity allows for a two-step functionalization strategy: use the silyl group to control reactivity at other positions, then remove it and functionalize the C-3 position.

The trimethylsilyl group can be replaced by other organometallic functionalities through transmetalation or related ipso-substitution reactions. This opens up a vast area of synthetic chemistry, as the newly installed organometallic group can participate in a different set of coupling reactions.

For example, silyl-substituted pyrazoles can be converted into pyrazolylboronic esters. libretexts.org This transformation is typically achieved through a lithiation-boronation sequence, where the C-Si bond is first converted to a C-Li bond, which then reacts with a borate (B1201080) ester. These pyrazolylboronic esters are highly valuable reagents for Suzuki-Miyaura cross-coupling reactions. libretexts.org Research has also shown that under certain conditions involving arylzinc or aryllithium chemistry, the TMS group on a pyrazole intermediate can be exchanged or can translocate to another part of the molecule. This highlights the dynamic nature of the silyl group and its utility as a precursor to other synthetically versatile organometallic species.

Table 4: Examples of TMS Group Exchange Reactions

| Original Group | Reagents | Exchanged Moiety | Synthetic Utility |

|---|---|---|---|

| -Si(CH₃)₃ | H⁺ (acid) | -H | Post-functionalization at C3 |

| -Si(CH₃)₃ | 1. n-BuLi 2. B(OR)₃ libretexts.org | -B(OR)₂ | Suzuki-Miyaura Coupling |

Synthesis of Fused Pyrazole Systems Incorporating the Silyl Moiety

The synthesis of fused pyrazole systems is a significant area of research in medicinal and materials chemistry. researchgate.net Generally, the construction of such systems involves the cyclization of appropriately substituted pyrazole precursors. researchgate.net In the context of this compound, the trimethylsilyl (TMS) group can serve as a versatile functional handle for elaboration into a fused ring system.

Although direct examples of cyclization reactions starting from this compound to form fused pyrazoles are not readily found in the literature, the principles of pyrazole chemistry suggest potential routes. The TMS group can be transformed into other functional groups that are amenable to cyclization. For instance, ipso-substitution of the TMS group can introduce a halogen, a boronic ester, or other reactive moieties. These newly installed functional groups can then participate in intramolecular cyclization reactions with a suitably positioned side chain on the pyrazole ring or in intermolecular reactions with a difunctional reagent to build the fused ring.

One potential strategy involves the functionalization of the pyrazole ring at a position adjacent to the silyl group, followed by a cyclization reaction. For example, the introduction of a side chain containing a nucleophilic or electrophilic center at the C4 or N2 position of the pyrazole ring could enable a subsequent intramolecular reaction with a functional group derived from the silyl moiety at the C3 position.

Furthermore, the general reactivity of pyrazoles indicates that electrophilic substitution typically occurs at the C4 position. mdpi.com This inherent reactivity could be exploited to introduce a functional group that, in a subsequent step, could react with the C3-silyl group or a derivative thereof to form a fused ring.

A notable related area of research is the synthesis of pyranopyrazoles. While not directly involving a silyl-fused system, the characterization of trimethylsilyl derivatives of pyrano[2,3-c]pyrazoles highlights the stability and utility of silyl groups in complex heterocyclic systems. lookchem.com

Regioisomeric and Stereoisomeric Analogues

The constitutional isomerism of substituted pyrazoles is a critical aspect of their chemistry, as the position of substituents on the pyrazole ring significantly influences their physical, chemical, and biological properties. In the case of this compound, two primary regioisomers exist: 1-methyl-4-(trimethylsilyl)pyrazole and 1-methyl-5-(trimethylsilyl)pyrazole. Stereoisomerism is not applicable to these simple substituted pyrazoles as they lack chiral centers.

Regioisomeric Analogues

The synthesis of specific regioisomers of substituted pyrazoles often requires careful selection of starting materials and reaction conditions to control the regioselectivity of the cyclization or substitution reactions. mdpi.comnih.gov

1-Methyl-4-(trimethylsilyl)pyrazole:

The synthesis of 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has been reported, which serves as a precursor to other 4-substituted pyrazoles. nih.gov This suggests that 1-methyl-4-iodopyrazole can be a key intermediate, which upon reaction with a suitable silylating agent, could potentially yield 1-methyl-4-(trimethylsilyl)pyrazole. The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole is also known, indicating that functionalization at the 4-position of the 1-methylpyrazole core is well-established. biosynth.com

1-Methyl-5-(trimethylsilyl)pyrazole:

The synthesis of the related NH-tautomer, 3-methyl-5-(trimethylsilyl)-1H-pyrazole, has been described. nih.gov This compound is prepared through the reaction of trimethylsilyldiazomethane (B103560) with n-butyllithium, followed by reaction with methacrylonitrile. nih.govnih.gov Subsequent N-methylation of this compound would be expected to yield a mixture of this compound and 1-methyl-5-(trimethylsilyl)pyrazole. The separation of these regioisomers would then be necessary to isolate the pure 1-methyl-5-(trimethylsilyl)pyrazole.

A theoretical study on trimethylsilyl-1H-pyrazoles has explored the concepts of prototropy and silylotropy, which are dynamic processes involving the migration of protons and silyl groups, respectively, between the nitrogen atoms of the pyrazole ring. researchgate.net These phenomena are crucial for understanding the stability and reactivity of different regioisomers.

The development of practical synthetic methods for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles highlights the importance of controlling regioselectivity in pyrazole synthesis. enamine.net Similar strategies could be adapted for the synthesis of the corresponding trimethylsilyl analogues.

The table below summarizes the key known compounds related to the discussion.

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Information |

| This compound | Not Found | C7H14N2Si | Synthesis not explicitly detailed in readily available literature. |

| 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 1201657-09-1 | C9H14N2Si | Precursor for other 4-substituted pyrazoles. nih.gov |

| 3-Methyl-5-(trimethylsilyl)-1H-pyrazole | 89864-85-7 | C7H14N2Si | Synthesized from trimethylsilyldiazomethane and methacrylonitrile. lookchem.comnih.govnih.gov |

| 1-Methyl-4-(trifluoromethyl)-1H-pyrazole | 176214-16-7 | C5H5F3N2 | Known compound, indicating functionalization at the 4-position is established. biosynth.com |